molecular formula C18H17N3O2S B2981160 5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine CAS No. 478080-98-7

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine

Cat. No. B2981160
CAS RN: 478080-98-7
M. Wt: 339.41
InChI Key: DTWXHGYNVUCCSA-UHFFFAOYSA-N
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Description

“5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine” is a complex organic compound. It contains a benzenesulfonyl group, which is an organosulfur compound with the formula C6H5SO2 . It also contains a pyrimidin group, which is a basic aromatic ring structure found in many organic compounds.


Molecular Structure Analysis

The molecular structure of “5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine” would likely be complex due to the presence of multiple functional groups. Benzenesulfonyl chloride, for example, has a molecular weight of 176.62 g/mol .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It’s mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Scientific Research Applications

Bioactive Compounds and Enzyme Inhibition

  • Triazenyl-substituted pyrimethamine derivatives , including structures related to the specified compound, have been found effective against Pneumocystis carinii dihydrofolate reductase, an enzyme, with potential for selective inhibition (Stevens et al., 1997).

Chemical Synthesis and Structural Studies

  • Research on pyridinium derivatives related to the compound indicates their application in chemical transformations such as carbamoylation and conversion of amines to ureas (Sączewski, 2013).
  • Sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a compound structurally similar to the specified chemical, have been synthesized and studied for their molecular-electronic structure and kinetics (Rublova et al., 2017).

Application in Analytical Chemistry

  • The related compound benzenesulfonyl chloride has been used for derivatization of aliphatic amines in wastewater and surface water analysis (Sacher et al., 1997).

Pharmaceutical Research

  • Pyrazolo[1,5-a]pyrimidines , with a structural resemblance, have been identified as potent and specific antagonists for the serotonin 5-HT6 receptor, highlighting potential pharmaceutical applications (Ivachtchenko et al., 2011).

Future Directions

While specific future directions for “5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine” are not available, there is ongoing research into the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

properties

IUPAC Name

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21(2)18-16(24(22,23)15-11-7-4-8-12-15)13-19-17(20-18)14-9-5-3-6-10-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXHGYNVUCCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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